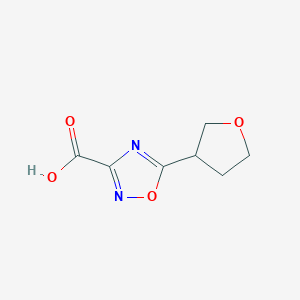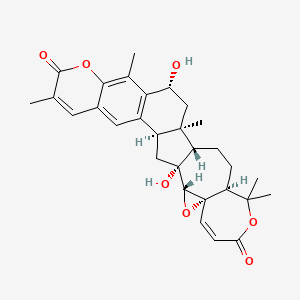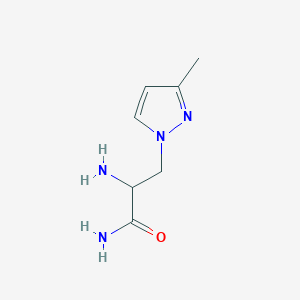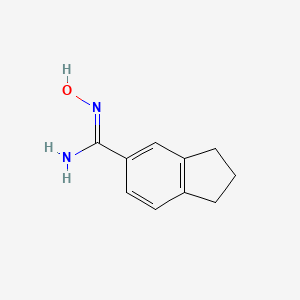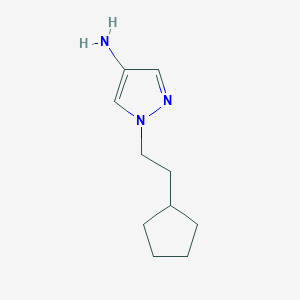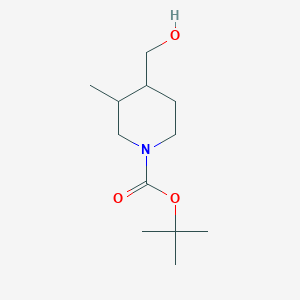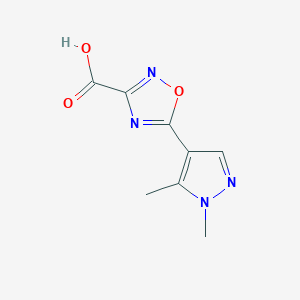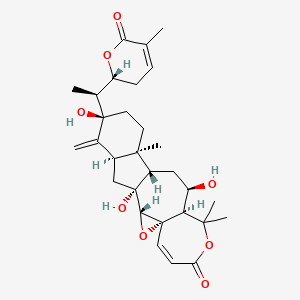
Longipedlactone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Longipedlactone I is a novel triterpene dilactone isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . These compounds have garnered significant interest due to their unique structures and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone I involves extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are dried and powdered, followed by extraction with organic solvents such as methanol or ethanol.
Fractionation: The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate the different compounds.
Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
化学反応の分析
Types of Reactions: Longipedlactone I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
科学的研究の応用
Longipedlactone I has shown potential in various scientific research applications, including:
Chemistry: Its unique structure makes it an interesting subject for structural and synthetic studies.
作用機序
The exact mechanism of action of Longipedlactone I is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it has shown cytotoxic activity, which may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells .
類似化合物との比較
Longipedlactone A: Another triterpene dilactone from the same group, with similar cytotoxic properties.
Longipedlactone B: Exhibits similar structural features and biological activities.
Longipedlactone C: Known for its unique skeleton and potential biological activities.
Uniqueness: Longipedlactone I stands out due to its specific structural arrangement and the significant cytotoxic activity it exhibits against various cancer cell lines. This makes it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C30H40O8 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(1R,2R,4S,10S,11R,13S,14R,17R,19R)-1,11,17-trihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icos-5-en-7-one |
InChI |
InChI=1S/C30H40O8/c1-15-7-8-20(36-24(15)33)17(3)28(34)12-11-27(6)18(16(28)2)14-29(35)21(27)13-19(31)23-26(4,5)37-22(32)9-10-30(23)25(29)38-30/h7,9-10,17-21,23,25,31,34-35H,2,8,11-14H2,1,3-6H3/t17-,18-,19+,20+,21-,23-,25+,27+,28-,29+,30-/m0/s1 |
InChIキー |
UXMLFMZVVWDUFA-XPVDLBESSA-N |
異性体SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C)O |
正規SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
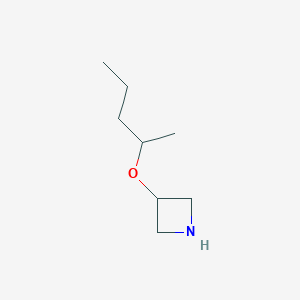
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
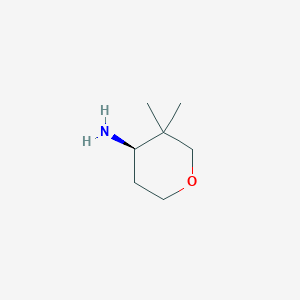
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
